molecular formula C11H17ClFN B13049304 (R)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hcl

(R)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hcl

Cat. No.: B13049304
M. Wt: 217.71 g/mol
InChI Key: YNRFHWRPCLZRJG-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific research applications and scientific value of (R)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine HCl are not detailed in the available literature. Further investigation is required to determine its mechanism of action and potential uses in scientific studies. Researchers are advised to consult specialized chemical databases and scientific publications for more information.

Properties

Molecular Formula

C11H17ClFN

Molecular Weight

217.71 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H16FN.ClH/c1-7(2)11(13)10-6-9(12)5-4-8(10)3;/h4-7,11H,13H2,1-3H3;1H/t11-;/m1./s1

InChI Key

YNRFHWRPCLZRJG-RFVHGSKJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C(C)C)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde

Biological Activity

(R)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride, commonly referred to as (R)-FMMA, is a chiral amine compound notable for its unique structural features, including a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in treating neurological disorders.

  • Molecular Formula : C11H16FN·HCl
  • Molecular Weight : Approximately 217.71 g/mol
  • CAS Number : 1212939-42-8

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which may facilitate its interaction with various biological targets such as receptors and enzymes.

The biological activity of (R)-FMMA is primarily attributed to its interaction with neurotransmitter systems. The fluorine substitution on the aromatic ring is believed to improve binding affinity and selectivity for certain receptors, which is crucial for its pharmacological effects. Studies suggest that (R)-FMMA may influence the dopaminergic and serotonergic systems, potentially leading to therapeutic effects in mood disorders and other neuropsychiatric conditions .

Pharmacological Effects

  • Neurotransmitter Modulation :
    • (R)-FMMA has shown potential in modulating neurotransmitter levels, particularly dopamine and serotonin. This modulation may help alleviate symptoms associated with depression and anxiety disorders.
  • Receptor Interaction :
    • The compound's unique structure allows it to interact selectively with various receptors, including adrenergic and serotonin receptors. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy.
  • Metabolic Stability :
    • The fluorine atom enhances metabolic stability, allowing for prolonged action within biological systems. This characteristic is vital for developing long-lasting therapeutic agents.

Research Findings

Recent studies have explored the biological activity of (R)-FMMA through various methodologies, including molecular docking and receptor binding assays. These studies highlight the compound's potential as a lead candidate for drug development targeting neuropsychiatric disorders.

Case Studies

  • Study on Neurotransmitter Systems :
    • A study investigated the effects of (R)-FMMA on serotonin receptor subtypes, revealing enhanced binding affinity compared to non-fluorinated analogs. This finding suggests that (R)-FMMA could be developed as a selective serotonin reuptake inhibitor (SSRI) with fewer side effects .
  • Toxicological Assessments :
    • Toxicity evaluations indicate that (R)-FMMA exhibits a favorable safety profile at therapeutic doses, making it a promising candidate for further clinical development .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
(S)-FMMAContains similar fluorinated aromatic ringPotentially different biological activity due to chirality
Non-chiral FMMALacks chiral propertiesMay exhibit different pharmacological profiles
Other Fluorinated AminesVaries based on substitution patternsDifferences in receptor binding and efficacy

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related amines, focusing on substituent effects, stereochemistry, and physicochemical properties:

Structural Analogues with Modified Aromatic Rings

  • (R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine (MW: 246.12) :

    • The 3-bromo-5-fluorophenyl group increases molecular weight and lipophilicity (logP) compared to the target’s 5-fluoro-2-methylphenyl group. Bromine’s electron-withdrawing nature may alter electronic interactions in receptor binding .
    • Lacks the hydrochloride salt, reducing aqueous solubility compared to the target compound.
  • Compound R-1 (Citalopram Analog, MW: 324): Features a dihydroisobenzofuran core with a 4-fluorophenyl and cyano group. Higher molecular weight and complex ring system may limit blood-brain barrier penetration compared to the target’s simpler structure.

Analogues with Varied Amine Chains

  • (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl (MW: 203.69): Shorter linear propane chain (vs. Lower molecular weight and reduced branching may decrease logP, enhancing solubility but reducing membrane permeability .
  • Higher melting point (192–195°C vs. target’s HCl salt, likely lower) suggests stronger crystal lattice interactions due to planar aromatic systems .

Impact of Stereochemistry and Isomerism

  • The (R)-enantiomer of the target compound is expected to exhibit distinct binding affinities compared to its (S)-counterpart, as seen in citalopram derivatives where enantiomers show differential serotonin reuptake inhibition .
  • Structural isomerism in amines (e.g., branched vs. linear chains) affects pharmacokinetics; branched chains like 2-methylpropan-1-amine may improve metabolic stability over linear isomers (e.g., butan-1-amine) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Aromatic Substituent Amine Chain Key Properties Reference
(R)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine HCl C11H15FClN ~217.7 5-Fluoro-2-methylphenyl 2-Methylpropan-1-amine (branched) Hydrochloride salt; chiral center (R)
(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine C10H13BrFN 246.12 3-Bromo-5-fluorophenyl 2-Methylpropan-1-amine (branched) Higher logP; neutral form
(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl C10H13FClN 203.69 5-Fluoro-2-methylphenyl Propan-1-amine (linear) Lower steric hindrance; hydrochloride
Compound R-1 (Citalopram Analog) C20H21FN2O 324.39 4-Fluorophenyl + dihydroisobenzofuran N,N-Dimethylpropan-1-amine (tertiary) Oxalate salt (mp 148–149°C); >99% ee
(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine (Compound b) C11H15N3 ~189.3 Benzoimidazolyl 2-Methylpropan-1-amine (branched) mp 192–195°C; ΔG = -7.35 kcal/mol

Key Research Findings

  • Stereochemical Influence : Enantiomeric purity (>99% ee in citalopram analogs) is critical for activity, suggesting the (R)-configuration in the target compound may optimize target engagement .
  • Branching Effects : Branched amine chains (e.g., 2-methylpropyl) enhance metabolic stability compared to linear chains, as seen in isomer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.